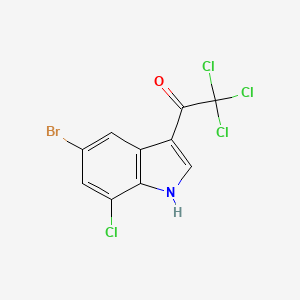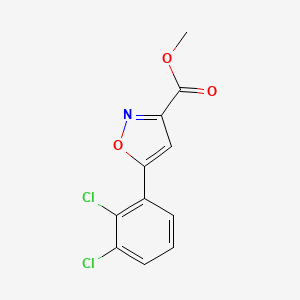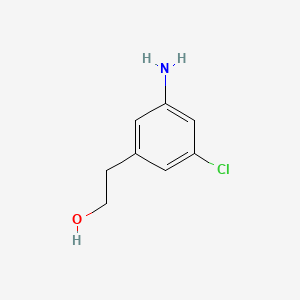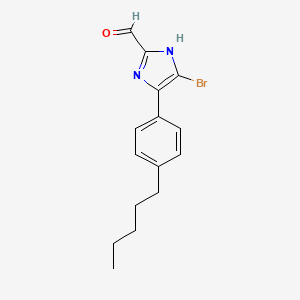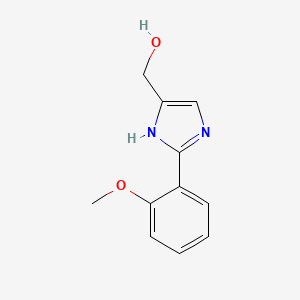![molecular formula C14H26N2O2 B13690997 6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
6-Boc-decahydro-1H-pyrido[4,3-c]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Boc-decahydro-1H-pyrido[4,3-c]azepine is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-decahydro-1H-pyrido[4,3-c]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by Boc (tert-butoxycarbonyl) protection of the resulting amine . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6-Boc-decahydro-1H-pyrido[4,3-c]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Boc-decahydro-1H-pyrido[4,3-c]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Boc-decahydro-1H-pyrido[4,3-c]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[3,2-b]azepine: Another heterocyclic compound with similar structural features.
Benzazepines: Compounds with a benzene ring fused to an azepine ring, known for their biological activities
Uniqueness
6-Boc-decahydro-1H-pyrido[4,3-c]azepine is unique due to its specific ring structure and the presence of the Boc protecting group, which can influence its reactivity and biological properties .
Eigenschaften
Molekularformel |
C14H26N2O2 |
|---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
tert-butyl 1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[4,3-c]azepine-6-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-11-9-15-7-6-12(11)10-16/h11-12,15H,4-10H2,1-3H3 |
InChI-Schlüssel |
KBSKHCHOZMCECQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2CNCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


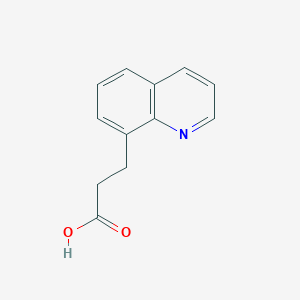
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
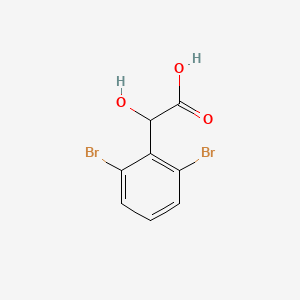
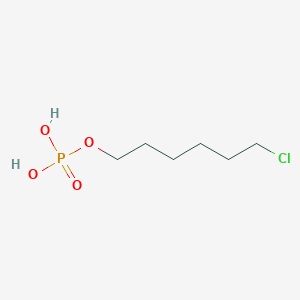


![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)

